

# An In-depth Technical Guide to the Spectroscopic Analysis of Isoamyl Propionate

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## Compound of Interest

Compound Name: *Isoamyl propionate*

Cat. No.: *B085461*

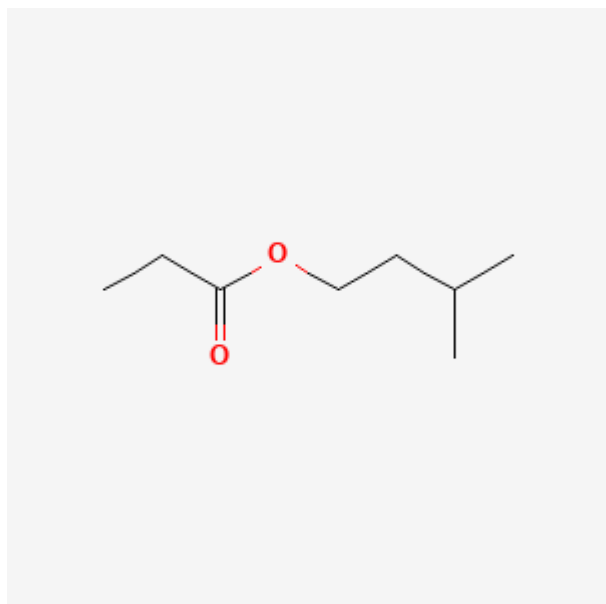
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isoamyl propionate** (also known as isopentyl propionate), a common ester utilized in the flavor and fragrance industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.

## Chemical Structure

IUPAC Name: 3-methylbutyl propanoate[1] Molecular Formula: C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>[2][3] Molecular Weight: 144.21 g/mol [1][2][3] SMILES: CCC(=O)OCCC(C)C[1]

**Figure 1.** Chemical Structure of **Isoamyl**

**Propionate.**

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **isoamyl propionate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Isoamyl Propionate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.08	Triplet (t)	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~2.28	Quartet (q)	2H	-CO-CH <sub>2</sub> -CH <sub>3</sub>
~1.67	Multiplet (m)	1H	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~1.52	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH-
~1.14	Triplet (t)	3H	-CO-CH <sub>2</sub> -CH <sub>3</sub>
~0.92	Doublet (d)	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Data sourced and compiled from publicly available spectral databases.[\[1\]](#)[\[4\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Isoamyl Propionate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~174.5	C=O
~63.2	-O-CH <sub>2</sub> -
~37.2	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~27.6	-CO-CH <sub>2</sub> -CH <sub>3</sub>
~25.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
~22.4	-CH(CH <sub>3</sub> ) <sub>2</sub>
~9.1	-CO-CH <sub>2</sub> -CH <sub>3</sub>

Data sourced and compiled from publicly available spectral databases.[1][5]

Table 3: Key IR Absorption Bands for **Isoamyl Propionate** (Technique: Neat Liquid Film)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2870	Strong	C-H (sp <sup>3</sup> ) Stretch
1735-1750	Strong	C=O (Ester) Stretch
1465, 1380	Medium	C-H Bend (CH <sub>2</sub> , CH <sub>3</sub> )
1180	Strong	C-O (Ester) Stretch

Esters are characterized by a strong carbonyl (C=O) absorption and a C-O single bond stretch.  
[6] Data is consistent with spectra found in public databases.[1][3][7]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **Isoamyl Propionate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
144	Low	$[M]^+$ (Molecular Ion)
70	High	$[CH(CH_3)_2CH_2CH_2]^+$ or rearrangement products
57	Very High (Base Peak)	$[CH_3CH_2CO]^+$ (Propionyl cation)
55	High	$[C_4H_7]^+$ (Loss of an alkoxy group and rearrangement)
43	High	$[C_3H_7]^+$ (Isopropyl cation)
29	High	$[CH_3CH_2]^+$ (Ethyl cation)

The fragmentation pattern is characteristic of an ester, showing cleavage at the C-O bond and within the alkyl chains.<sup>[1][2]</sup> The molecular ion peak at m/z 144 confirms the molecular weight.<sup>[1][2]</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

- Sample Preparation:
  - Accurately weigh 5-25 mg of **isoamyl propionate** for  $^1H$  NMR (or 50-100 mg for  $^{13}C$  NMR) into a clean, dry vial.<sup>[8]</sup>
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d ( $CDCl_3$ ).<sup>[8]</sup>  $CDCl_3$  is commonly used for nonpolar organic compounds like esters.<sup>[8][9]</sup>
  - Ensure the sample is fully dissolved. Gentle vortexing can be applied.<sup>[8]</sup>
  - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool within the

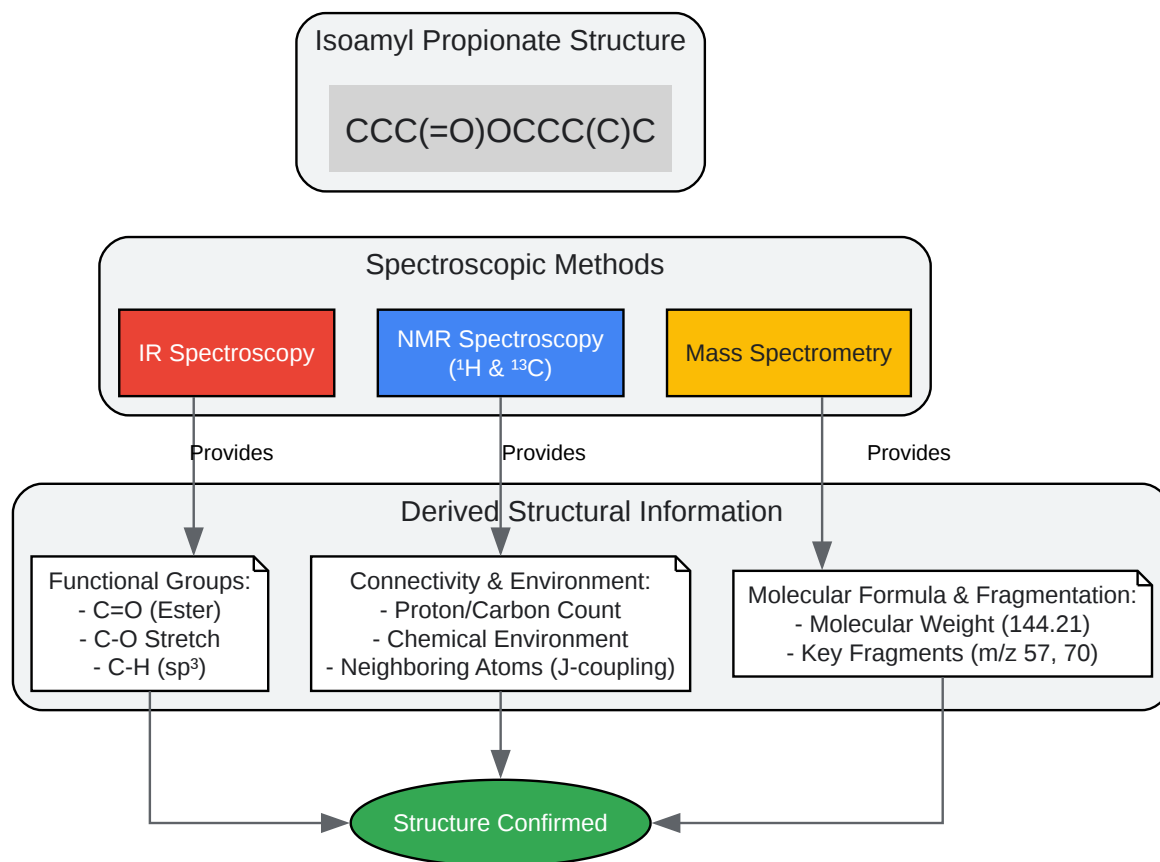
pipette.[8] The final sample height in the tube should be approximately 4-5 cm.[9]

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve maximum homogeneity and resolution. This can be done manually or automatically.
  - Tune and match the probe for the nucleus being observed (e.g.,  $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Acquire the spectrum using standard pulse programs. For  $^1\text{H}$  NMR, a sufficient signal-to-noise ratio is often achieved with a small number of scans. For  $^{13}\text{C}$  NMR, a greater number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Sample Preparation:
  - Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent.[10] Clean them with a small amount of a volatile solvent like acetone if necessary and handle by the edges.[10]
  - Place one to two drops of neat (undiluted) **isoamyl propionate** onto the center of one salt plate.[11][12]
  - Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates.[10][11] The liquid should spread evenly without air bubbles.
- Data Acquisition:
  - Place the salt plate sandwich into the sample holder of the FT-IR spectrometer.[11]
  - First, collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).
  - Next, collect the sample spectrum.

- After acquisition, clean the salt plates thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and return them to a desiccator for storage.[13]
- Sample Introduction:
  - For a volatile liquid like **isoamyl propionate**, direct injection or coupling with Gas Chromatography (GC-MS) is a common method.[14]
  - If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared. A small volume (e.g., 1  $\mu\text{L}$ ) is injected into the GC, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.
- Ionization and Analysis:
  - The sample molecules, now in the gas phase within a vacuum, are bombarded by a high-energy electron beam (typically 70 eV) in an Electron Ionization (EI) source.[14] This process ejects an electron from the molecule, forming a positively charged radical molecular ion ( $[\text{M}]^+$ ).
  - The molecular ion and any fragment ions formed are accelerated by an electric field.[14]
  - The ions then travel through a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ( $m/z$ ) ratio.[14]
  - A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of **isoamyl propionate**.



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Caption: Workflow of **Isoamyl Propionate** Structural Elucidation.

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